molecular formula C20H19ClN2O2 B285209 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione

3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione

Cat. No. B285209
M. Wt: 354.8 g/mol
InChI Key: YSGHYVVKRNBODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione is not fully understood. However, it has been suggested that it exerts its antimicrobial and antifungal effects by disrupting the cell membrane and inhibiting the growth of microorganisms. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to reduce oxidative stress and inflammation in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione in lab experiments is its broad spectrum of activity against microorganisms and cancer cells. However, its limited solubility in water may pose a challenge in some experiments. Its potential toxicity also needs to be taken into consideration.

Future Directions

There are several future directions for the study of 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione. One direction is to explore its potential use as a fluorescent probe in biological imaging. Another direction is to investigate its catalytic properties in organic synthesis. Further studies are also needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione involves the reaction of 2,3-dimethylbenzaldehyde, ethyl aniline, and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain the final compound.

Scientific Research Applications

3-chloro-1-(2,3-dimethylphenyl)-4-(ethylanilino)-1H-pyrrole-2,5-dione has been studied for its potential use in various scientific fields. It has been found to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.

properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

3-chloro-1-(2,3-dimethylphenyl)-4-(N-ethylanilino)pyrrole-2,5-dione

InChI

InChI=1S/C20H19ClN2O2/c1-4-22(15-10-6-5-7-11-15)18-17(21)19(24)23(20(18)25)16-12-8-9-13(2)14(16)3/h5-12H,4H2,1-3H3

InChI Key

YSGHYVVKRNBODQ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C2=C(C(=O)N(C2=O)C3=CC=CC(=C3C)C)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C(=O)N(C2=O)C3=CC=CC(=C3C)C)Cl

Origin of Product

United States

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